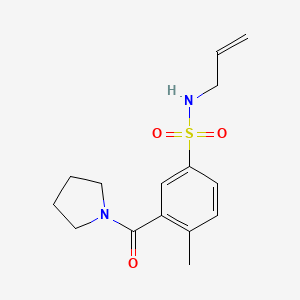
N-(4-amino-2-hydroxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-hydroxyphenyl)-2-furamide, also known as 2-APB, is a chemical compound that has been extensively studied for its diverse biological effects. It was first synthesized in 1997 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
N-(4-amino-2-hydroxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been used as a tool to investigate the role of intracellular calcium signaling in various cellular processes such as apoptosis, autophagy, and immune responses. Moreover, this compound has been shown to modulate ion channels and receptors, making it a valuable tool for studying their function and regulation.
Wirkmechanismus
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-2-furamide is complex and involves multiple targets. It has been shown to interact with intracellular calcium channels, such as the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR), resulting in the release of intracellular calcium. This increase in intracellular calcium can then activate downstream signaling pathways, leading to various cellular responses. Additionally, this compound has been shown to modulate ion channels and receptors, such as the transient receptor potential (TRP) channels, the Orai1 calcium channel, and the GABA receptor, among others.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific target and cellular context. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, it has been shown to modulate autophagy, a cellular process involved in the degradation of damaged organelles and proteins. Furthermore, this compound has been shown to modulate calcium signaling in various cell types, resulting in diverse physiological effects such as muscle contraction, insulin secretion, and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-amino-2-hydroxyphenyl)-2-furamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. Moreover, this compound has been shown to be effective in various cellular and animal models, making it a valuable tool for investigating diverse biological processes.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, and its specificity for certain targets can vary depending on the cellular context. Additionally, the optimal concentration and duration of this compound treatment can vary depending on the specific cellular process being studied. Furthermore, the potential toxicity of this compound at high concentrations should be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-amino-2-hydroxyphenyl)-2-furamide. One potential area of focus is the development of more specific and potent analogs of this compound that can target specific intracellular calcium channels and receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and neurodegeneration. Moreover, the role of this compound in modulating autophagy and its potential implications for disease prevention and treatment should be further explored. Finally, the use of this compound as a tool for investigating ion channels and receptors in diverse cellular contexts should be further developed and optimized.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its diverse biological effects. Its synthesis method is relatively simple and efficient, and it has been used as a tool to investigate intracellular calcium signaling, ion channels, and receptors. The biochemical and physiological effects of this compound are diverse and depend on the specific target and cellular context. While it has several advantages as a tool for scientific research, there are also some limitations that should be carefully considered. Finally, there are several future directions for research on this compound, including the development of more specific and potent analogs, investigation of its therapeutic potential, and optimization of its use as a tool for investigating diverse biological processes.
Synthesemethoden
The synthesis of N-(4-amino-2-hydroxyphenyl)-2-furamide involves the reaction of 2-furoyl chloride with 4-amino-2-hydroxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been widely adopted and is considered to be a relatively simple and efficient process.
Eigenschaften
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-3-4-8(9(14)6-7)13-11(15)10-2-1-5-16-10/h1-6,14H,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJIHTYESFTRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5360627.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)

![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)
